molecular formula C31H41NO4 B12712380 2-Naphthalenecarboxamide, 1,4-dihydroxy-N-[2-(tetradecyloxy)phenyl]- CAS No. 54978-86-8

2-Naphthalenecarboxamide, 1,4-dihydroxy-N-[2-(tetradecyloxy)phenyl]-

Cat. No.: B12712380
CAS No.: 54978-86-8
M. Wt: 491.7 g/mol
InChI Key: JGXNRUGPJXZKPQ-UHFFFAOYSA-N
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Description

Properties

CAS No.

54978-86-8

Molecular Formula

C31H41NO4

Molecular Weight

491.7 g/mol

IUPAC Name

1,4-dihydroxy-N-(2-tetradecoxyphenyl)naphthalene-2-carboxamide

InChI

InChI=1S/C31H41NO4/c1-2-3-4-5-6-7-8-9-10-11-12-17-22-36-29-21-16-15-20-27(29)32-31(35)26-23-28(33)24-18-13-14-19-25(24)30(26)34/h13-16,18-21,23,33-34H,2-12,17,22H2,1H3,(H,32,35)

InChI Key

JGXNRUGPJXZKPQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCOC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3C(=C2)O)O

Origin of Product

United States

Preparation Methods

Hydroxylation and Carboxylation

The 1,4-dihydroxy substitution pattern is introduced by selective hydroxylation at positions 1 and 4 on the naphthalene ring. This can be achieved chemically through controlled oxidation reactions or enzymatically via microbial biotransformation. The carboxylic acid group at position 2 is retained or introduced through carboxylation reactions, ensuring the acid functionality necessary for subsequent amide bond formation.

Amide Bond Formation

The critical step in preparing 2-Naphthalenecarboxamide derivatives involves coupling the carboxylic acid group with an amine bearing the 2-(tetradecyloxy)phenyl moiety. This is typically performed via:

  • Activation of the carboxylic acid group using coupling reagents such as carbodiimides (e.g., DCC or EDC) or acid chlorides.
  • Subsequent reaction with the amine to form the amide bond under mild conditions to preserve the hydroxy groups.

This step requires careful control of reaction conditions to avoid side reactions such as esterification or over-activation of the acid group.

Synthesis of the 2-(Tetradecyloxy)phenyl Amine

The amine component, 2-(tetradecyloxy)phenylamine, is synthesized by alkylation of 2-aminophenol with tetradecyl bromide or a similar alkylating agent under basic conditions. This reaction introduces the long tetradecyl alkoxy chain, which imparts lipophilicity and influences the compound's physicochemical properties.

One-Pot and Multi-Step Synthetic Strategies

Recent advances in synthetic methodologies for related naphthoquinone and naphthoic acid derivatives suggest the use of one-pot reactions combining Knoevenagel–Michael additions and domino cyclizations to streamline synthesis and improve yields. Although these methods are more commonly applied to 2-hydroxy-1,4-naphthoquinone derivatives, similar strategies could be adapted for the preparation of 2-Naphthalenecarboxamide derivatives to enhance efficiency.

Purification and Characterization

The final compound is typically purified by crystallization or chromatographic techniques. Characterization involves:

  • Infrared spectroscopy (IR) to confirm amide bond formation (notable C=O stretching around 1690-1707 cm^-1 and N–H stretching near 3200 cm^-1).
  • Nuclear Magnetic Resonance (NMR) spectroscopy to verify substitution patterns.
  • Mass spectrometry for molecular weight confirmation.

Summary Table of Preparation Steps

Step Reaction Type Reagents/Conditions Outcome
1 Hydroxylation/Carboxylation Oxidation agents or microbial biotransformation 1,4-Dihydroxy-2-naphthoic acid intermediate
2 Alkylation 2-Aminophenol + tetradecyl bromide, base 2-(Tetradecyloxy)phenylamine
3 Amide Coupling DCC/EDC or acid chloride + amine, mild conditions Formation of 2-Naphthalenecarboxamide derivative
4 Purification Crystallization or chromatography Pure target compound
5 Characterization IR, NMR, MS Structural confirmation

Research Findings and Notes

  • The availability and localization of the electron pair on the nitrogen atom in the amine component significantly influence the biological activity and reactivity during amide bond formation.
  • The use of one-pot synthesis protocols and nanocomposite catalysts has been reported to improve reaction efficiency and environmental sustainability in related naphthoquinone derivatives, suggesting potential for adaptation in this compound's synthesis.
  • The compound's hydroxy groups and long alkoxy chain contribute to its solubility and interaction properties, which are critical for its biological applications.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxamide, 1,4-dihydroxy-N-[2-(tetradecyloxy)phenyl]- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents under controlled temperatures.

Major Products

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of naphthylamines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity:
Research indicates that derivatives of naphthalenecarboxamide compounds exhibit significant anticancer properties. Studies have shown that modifications to the naphthalene core can enhance cytotoxicity against various cancer cell lines. For instance, compounds with hydroxyl and alkoxy substituents have been tested for their ability to inhibit tumor growth in vitro and in vivo models .

Antimicrobial Properties:
The compound has also been evaluated for its antimicrobial activities. Naphthalene derivatives are known to disrupt bacterial cell membranes, making them potential candidates for developing new antibiotics. Preliminary studies suggest that this specific compound exhibits activity against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects:
Another area of interest is the anti-inflammatory properties of naphthalenecarboxamide derivatives. Research has demonstrated that these compounds can inhibit pro-inflammatory cytokines, thus providing therapeutic potential for treating inflammatory diseases such as arthritis and asthma .

Material Science Applications

Polymer Additives:
In material science, 2-Naphthalenecarboxamide derivatives are explored as additives in polymer formulations to enhance thermal stability and mechanical properties. The incorporation of such compounds can improve the performance of plastics under thermal stress, making them suitable for high-temperature applications .

Nanocomposites:
These compounds are also being investigated for use in nanocomposites. By integrating naphthalene derivatives into nanomaterials, researchers aim to create materials with improved electrical conductivity and thermal properties. This application is particularly relevant in the development of advanced electronic devices .

Environmental Applications

Pollutant Adsorption:
The ability of naphthalenecarboxamide derivatives to adsorb pollutants from water has been studied extensively. These compounds can be functionalized to increase their affinity for heavy metals and organic pollutants, thus serving as effective agents in water purification technologies .

Biodegradability Studies:
Research into the environmental impact of synthetic compounds has led to investigations into the biodegradability of naphthalene derivatives. Understanding the degradation pathways is crucial for assessing the long-term effects of these compounds on ecosystems .

Case Studies

Application AreaStudy ReferenceFindings
Anticancer Activity Significant cytotoxic effects on breast cancer cell lines observed.
Antimicrobial Properties Effective against E. coli and S. aureus; potential for new antibiotics.
Polymer Additives Enhanced thermal stability in polycarbonate materials noted.
Pollutant Adsorption High efficiency in adsorbing lead ions from aqueous solutions reported.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxamide, 1,4-dihydroxy-N-[2-(tetradecyloxy)phenyl]- involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The hydroxyl groups and the carboxamide moiety play crucial roles in these interactions, contributing to the compound’s bioactivity.

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 54978-86-8
  • Molecular Formula: C31H41NO4
  • Molecular Weight : 491.66 g/mol
  • Structure : Features a naphthalene backbone substituted with two hydroxyl groups (1,4-dihydroxy) and a tetradecyloxy chain linked via a phenylcarboxamide moiety .

Regulatory Status :

  • Listed on Canada’s Non-Domestic Substances List (NDSL) under the New Substances Notification Regulations, requiring regulatory oversight for manufacturing or import .

Comparison with Structurally Similar Compounds

1-Hydroxy Analog: 2-Naphthalenecarboxamide, 1-Hydroxy-N-[2-(Tetradecyloxy)Phenyl]-

  • CAS No.: 39163-92-3
  • Molecular Formula: C31H41NO3
  • Key Difference : Lacks the 4-hydroxy group present in the target compound, reducing polarity and hydrogen-bonding capacity .
  • Regulatory Status: Also on the NDSL, subject to similar notification requirements .

Physicochemical Implications :

Tetrahydronaphthalene Derivatives

Examples from literature include:

  • 1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid : Smaller molecular weight (C12H14O2, ~190 g/mol) with a saturated cyclohexene ring and carboxylic acid group .

Structural Contrasts :

  • Ring Saturation : Tetrahydronaphthalene derivatives have reduced aromaticity, altering electronic properties and reactivity.
  • Functional Groups : Carboxylic acids or nitriles (e.g., 1,2,3,4-tetrahydronaphthalene-1-carbonitrile) introduce distinct reactivity compared to the hydroxyl and tetradecyloxy groups in the target compound .

Brominated Cyclohexene Carboxamides

  • Example: 2-Bromo-N-methyl-N-phenyl-1-cyclohexene-1-carboxamide (C13H14NOBr, MW 280.16 g/mol) .
  • Key Features: Bromine substituent increases molecular weight and introduces steric hindrance. The cyclohexene ring is non-aromatic, differing from the naphthalene system.

Data Table: Comparative Overview

Compound Name CAS No. Molecular Formula Substituents Molecular Weight (g/mol) Regulatory Status
2-Naphthalenecarboxamide, 1,4-dihydroxy-N-[2-(tetradecyloxy)phenyl]- 54978-86-8 C31H41NO4 1,4-dihydroxy, tetradecyloxy 491.66 NDSL
2-Naphthalenecarboxamide, 1-hydroxy-N-[2-(tetradecyloxy)phenyl]- 39163-92-3 C31H41NO3 1-hydroxy, tetradecyloxy 475.66 NDSL
2-Bromo-N-methyl-N-phenyl-1-cyclohexene-1-carboxamide Not provided C13H14NOBr Bromo, methyl, phenyl 280.16 Not specified
1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid Not provided C12H14O2 Carboxylic acid, saturated ring ~190 Not specified

Research Findings and Implications

  • Hydroxyl Groups: The 1,4-dihydroxy configuration may enhance antioxidant activity or metal chelation compared to mono-hydroxy or non-hydroxylated analogs .
  • Synthesis and Reactivity :

    • Brominated cyclohexene carboxamides (e.g., CAS 280.16 g/mol) undergo palladium-catalyzed cyclization, suggesting that the target compound’s naphthalene core could be modified for similar reactivity .

Biological Activity

2-Naphthalenecarboxamide, 1,4-dihydroxy-N-[2-(tetradecyloxy)phenyl]- is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant case studies based on diverse research findings.

  • Molecular Formula : C31H42N2O3
  • Molecular Weight : 490.7 g/mol
  • CAS Registry Number : [Not specified in the search results]

The compound features a naphthalene core with a carboxamide group and a tetradecyloxy substituent, which may influence its solubility and interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to 2-naphthalenecarboxamide derivatives exhibit notable antimicrobial properties. For instance, studies have shown that naphthalene derivatives can inhibit the growth of various bacterial strains. The mechanism often involves interference with bacterial cell wall synthesis or function.

Anticancer Properties

There is emerging evidence suggesting that naphthalene derivatives may possess anticancer activity. A study highlighted that certain naphthalene-based compounds induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression. This suggests that 2-naphthalenecarboxamide could potentially be explored further for its anticancer effects.

Anti-inflammatory Effects

Compounds containing naphthalene structures have been reported to exhibit anti-inflammatory properties. These effects are typically mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). The specific pathways through which 2-naphthalenecarboxamide exerts these effects require further investigation.

Case Studies

StudyFindings
Antimicrobial Activity Assessment A derivative of naphthalene was tested against E. coli and Staphylococcus aureus, showing significant inhibition at concentrations as low as 50 µg/mL.
Anticancer Mechanism Investigation In vitro studies on breast cancer cell lines demonstrated that treatment with naphthalene derivatives led to a decrease in cell viability by 60% after 48 hours, suggesting potential for therapeutic application.
Inflammation Model Study In a rat model of inflammation, administration of naphthalene derivatives resulted in a marked reduction in paw edema compared to control groups, indicating anti-inflammatory efficacy.

The biological activity of 2-naphthalenecarboxamide is likely mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : Many naphthalene derivatives inhibit key enzymes involved in metabolic pathways, contributing to their antimicrobial and anticancer effects.
  • Cell Membrane Disruption : The hydrophobic nature of the tetradecyloxy group may enhance membrane permeability, allowing for better interaction with cellular components.
  • Signal Transduction Modulation : These compounds may alter signaling pathways associated with inflammation and apoptosis, leading to their observed biological effects.

Q & A

Basic Research Questions

Q. How can the structural characterization of 2-naphthalenecarboxamide derivatives be optimized using spectroscopic techniques?

  • Methodology : Employ a combination of 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS) to confirm substituent positions and molecular integrity. For example, 1H^1H-NMR can resolve hydroxyl protons (1,4-dihydroxy groups) at δ ~9–10 ppm, while the tetradecyloxy chain’s methylene protons appear as a triplet at δ ~3.8–4.2 ppm . IR spectroscopy can validate hydrogen bonding in the carboxamide group (C=O stretch at ~1650 cm1 ^{-1}) .

Q. What synthetic routes are viable for introducing the tetradecyloxy chain into naphthalenecarboxamide derivatives?

  • Methodology : Use nucleophilic aromatic substitution or Ullmann coupling to attach the tetradecyloxy group to the phenyl ring. For instance, react 2-nitrophenol with 1-bromotetradecane under basic conditions (K2_2CO3_3/DMF), followed by nitro reduction and coupling with 1,4-dihydroxy-2-naphthoyl chloride . Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate) .

Q. How can purity and stability be assessed for this compound under varying storage conditions?

  • Methodology : Perform accelerated stability studies using HPLC-MS with a C18 column (mobile phase: acetonitrile/water + 0.1% formic acid). Track degradation products (e.g., hydrolysis of the carboxamide bond) at 25°C/60% RH and 40°C/75% RH over 1–3 months . Compare results with reference standards from certified suppliers .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for naphthalenecarboxamide analogs?

  • Methodology : Conduct structure-activity relationship (SAR) studies by systematically modifying substituents (e.g., varying alkyl chain length or hydroxyl positions). Use in vitro assays (e.g., enzyme inhibition or membrane permeability) to isolate variables. For example, the tetradecyloxy group may enhance lipid bilayer interaction, but excessive hydrophobicity could reduce solubility . Validate findings with molecular dynamics simulations .

Q. How does the compound interact with lipid bilayers, and what experimental designs quantify this interaction?

  • Methodology : Employ surface plasmon resonance (SPR) or fluorescence anisotropy to measure binding affinity to model membranes (e.g., DOPC liposomes). The tetradecyloxy chain likely anchors the compound to the bilayer, while the carboxamide group mediates hydrogen bonding with polar headgroups . Use deuterium NMR to assess alkyl chain ordering .

Q. What analytical challenges arise in detecting trace impurities in bulk synthesis?

  • Methodology : Utilize LC-MS/MS with multiple reaction monitoring (MRM) to identify byproducts (e.g., incomplete coupling or oxidation of dihydroxy groups). For example, a common impurity is the mono-hydroxy derivative (loss of one hydroxyl group during synthesis), detectable at m/z 450.2 → 306.1 transition . Cross-validate with 1H^1H-NMR integration ratios .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the compound’s solubility in polar solvents?

  • Resolution : Solubility discrepancies may stem from differences in crystallinity or hydration states. Use powder X-ray diffraction (PXRD) to compare polymorphic forms. For instance, amorphous forms (broad PXRD peaks) exhibit higher solubility in ethanol than crystalline forms (sharp peaks) . Pre-dissolve the compound in DMSO for aqueous assays to mitigate variability .

Safety and Handling

Q. What safety protocols are critical for handling naphthalenecarboxamide derivatives with long alkyl chains?

  • Guidelines : Use PPE (gloves, goggles) due to potential skin/eye irritation from hydrophobic interactions. Store at –20°C under nitrogen to prevent oxidation of the dihydroxy groups . Dispose of waste via incineration to avoid environmental persistence of the tetradecyloxy chain .

Experimental Design Tables

Parameter Optimized Conditions References
Synthesis Yield 65–72% (Ullmann coupling, CuI catalyst)
HPLC Retention Time 8.2 min (C18, 70% acetonitrile)
Stability (25°C) >95% purity retained over 6 months

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